6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine

Medicinal chemistry Lipophilicity Drug design

6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine (CAS 1255636-33-9, molecular formula C₁₂H₁₀F₂N₂, molecular weight 220.22 g/mol) is a polysubstituted pyridin-3-amine derivative containing a 3,5-difluorophenyl group at the 6-position and a methyl group at the 5-position of the pyridine ring. This compound belongs to the broader class of fluorinated aminopyridine building blocks that have been investigated as core scaffolds in multitargeted protein kinase inhibitor programs, including research targeting fibroblast growth factor receptors (FGFR) and other NSCLC-related oncogenic kinases.

Molecular Formula C12H10F2N2
Molecular Weight 220.22 g/mol
Cat. No. B8014585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine
Molecular FormulaC12H10F2N2
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C2=CC(=CC(=C2)F)F)N
InChIInChI=1S/C12H10F2N2/c1-7-2-11(15)6-16-12(7)8-3-9(13)5-10(14)4-8/h2-6H,15H2,1H3
InChIKeySSFPASFHTBCVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine – Core Chemical Identity and Procurement Baseline for a Fluorinated Aminopyridine Scaffold


6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine (CAS 1255636-33-9, molecular formula C₁₂H₁₀F₂N₂, molecular weight 220.22 g/mol) is a polysubstituted pyridin-3-amine derivative containing a 3,5-difluorophenyl group at the 6-position and a methyl group at the 5-position of the pyridine ring [1]. This compound belongs to the broader class of fluorinated aminopyridine building blocks that have been investigated as core scaffolds in multitargeted protein kinase inhibitor programs, including research targeting fibroblast growth factor receptors (FGFR) and other NSCLC-related oncogenic kinases [2]. The combination of the electron-deficient pyridine ring with the 3,5-difluorophenyl substituent and the 5-methyl group defines a distinct steric, electronic, and lipophilic profile relative to non-fluorinated or non-methylated analogs, making it a candidate for systematic SAR exploration in kinase-directed medicinal chemistry campaigns.

Why 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine Cannot Be Treated as an Interchangeable Aminopyridine Building Block


The aminopyridine scaffold is highly sensitive to substituent position, fluorine count, and methylation pattern, all of which combinatorially modulate kinase selectivity, CYP metabolism susceptibility, and physicochemical properties [1]. In the closely related multisubstituted pyridin-3-amine series targeting FGFR kinases, subtle structural changes between analogs (designated 2a–2p and 3a–3q) produced markedly divergent kinase inhibition profiles and in vivo efficacy; for instance, compound 3m was the only analog in the series to achieve significant tumor growth inhibition (TGI = 66.1%) in NCI-H1581 NSCLC xenografts while maintaining a favorable pharmacokinetic profile [1]. The presence of the 3,5-difluorophenyl motif at the 6-position, combined with the 5-methyl substitution on the pyridine ring, uniquely positions this compound at a confluence of fluorine-mediated metabolic stability enhancement, potential π-stacking interactions with kinase hinge regions, and steric occupancy of a hydrophobic pocket adjacent to the ATP-binding site—features that cannot be replicated by compounds lacking either the 5-methyl group (e.g., 6-(3,5-difluorophenyl)pyridin-3-amine, CAS 438585-63-8) or the 3,5-difluoro substitution pattern (e.g., 6-phenyl-5-methylpyridin-3-amine). Generic interchange without direct comparative data would introduce unquantified risk in both target engagement and ADMET outcomes.

Quantitative Differentiation Evidence: 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine vs. Closest Structural Analogs


Lipophilicity Differentiation: Computed XLogP3-AA Comparison Against Non-Methylated and Non-Fluorinated Analogs

The 5-methyl group on the pyridine ring contributes a measurable increase in computed lipophilicity (XLogP3-AA = 2.4) relative to the des-methyl analog 6-(3,5-difluorophenyl)pyridin-3-amine (CAS 438585-63-8, XLogP3-AA = 2.0; compound not explicitly listed but structurally derived). This ΔXLogP3-AA of approximately +0.4 log unit reflects the hydrophobic contribution of the methyl substituent [1]. In kinase inhibitor optimization, lipophilicity in the 2–3 range is often desirable for balancing passive permeability with acceptable aqueous solubility; deviations of ±0.5 log units can shift compounds across critical thresholds for CYP450 liability and hERG binding. The 5-methyl group thus represents a deliberate lipophilicity-tuning handle that distinguishes this compound from its des-methyl counterpart for library design purposes.

Medicinal chemistry Lipophilicity Drug design Physicochemical property prediction

Hydrogen Bond Donor/Acceptor Count Differentiation: Impact on Blood-Brain Barrier Penetration Potential

The target compound possesses 1 hydrogen bond donor (the primary amine at the 3-position) and 4 hydrogen bond acceptors (two from fluorine atoms on the phenyl ring, one from the pyridine nitrogen, and one from the amine nitrogen; formally, aryl fluorines are weak acceptors) [1]. This profile places it at the lower boundary of CNS MPO desirability scores. In contrast, analogs with additional amine or hydroxyl substituents (e.g., (5-(3,5-difluorophenyl)pyridin-3-yl)methanamine, CAS 1346691-80-2) introduce a second hydrogen bond donor via the methanamine group, increasing HBD count to 2 and potentially reducing passive BBB permeability based on established rules (e.g., CNS MPO HBD ≤ 2, with lower values preferred) [2]. The single HBD count of the target compound differentiates it for CNS-targeted or permeability-sensitive applications where minimizing hydrogen bond donor count is a critical design criterion.

CNS drug design Blood-brain barrier permeability Hydrogen bond donor count Physicochemical property

Topological Polar Surface Area (TPSA) Distinction: Implications for Oral Bioavailability Prediction

The computed topological polar surface area (TPSA) for 6-(3,5-difluorophenyl)-5-methylpyridin-3-amine is 38.9 Ų [1], which falls well below the 140 Ų threshold associated with good oral bioavailability per Veber's rules. By comparison, analogs containing additional polar functional groups—such as carboxylic acids, sulfonamides, or additional primary amines—would exhibit significantly higher TPSA values (typically >60–80 Ų), potentially compromising passive oral absorption. The combination of low TPSA (38.9 Ų) and a single rotatable bond (count = 1) satisfies both Veber criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), providing a computational basis for prioritizing this scaffold in oral drug discovery programs. When compared to the regioisomeric 5-(3,5-difluorophenyl)pyridin-3-amine (CAS 1225914-83-9) [2], the difference in substitution position may alter molecular shape and electron distribution without changing TPSA, but the target compound's 6-position substitution pattern, combined with 5-methylation, creates a distinct conformational profile that can be verified via DFT calculations or X-ray crystallography when co-crystallized with target proteins.

Oral bioavailability Veber's rules Topological polar surface area ADME prediction

Fluorine Substitution Pattern: 3,5-Difluorophenyl vs. 2,6-Difluorophenyl in Kinase Selectivity Context

The 3,5-difluorophenyl substitution pattern on the target compound distinguishes it from the 2,6-difluorophenyl motif found in several clinically advanced kinase inhibitors, including PIM447 (bearing a 2,6-difluorophenyl-5-fluoropicolinamide moiety) [1]. While direct head-to-head kinase inhibition data comparing these two fluorine substitution patterns are not available for this specific compound, the multisubstituted pyridin-3-amine SAR published by Zhu et al. demonstrates that subtle changes in the aryl substitution pattern on the pyridine ring profoundly alter kinase selectivity profiles across FGFR1/2/3, RET, EGFR (including T790M/L858R mutants), DDR2, and ALK [2]. The 3,5-difluoro orientation presents fluorine atoms at meta positions relative to the pyridine linkage, creating a distinct electrostatic potential surface compared to the ortho-fluoro arrangement in 2,6-difluorophenyl analogs. This difference in fluorine geometry can translate to altered hinge-region hydrogen bonding, differential van der Waals contacts with the gatekeeper residue, and modified π-π stacking with the kinase hinge Tyr/Phe residue—all of which are critical determinants of kinase selectivity that cannot be predicted a priori without experimental profiling.

Kinase inhibitor design Fluorine substitution Selectivity profiling Structure-activity relationship

Evidence-Backed Application Scenarios for 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine in Scientific Procurement


Kinase-Focused Fragment and Lead-Like Library Design Requiring Defined Lipophilicity and Low TPSA Scaffolds

Procurement teams building kinase-targeted screening libraries should prioritize 6-(3,5-difluorophenyl)-5-methylpyridin-3-amine when the design hypothesis requires an aminopyridine scaffold with XLogP3 = 2.4 and TPSA = 38.9 Ų [1]. This compound's computed physicochemical profile places it within the lead-like chemical space (molecular weight 220.22 Da, 1 HBD, 4 HBA, 1 rotatable bond) and distinguishes it from des-methyl analogs (XLogP3 ~2.0) and methanamine-containing analogs (HBD = 2) [2]. The multisubstituted pyridin-3-amine series published by Zhu et al. demonstrates that analogs with similar core scaffolds achieve nanomolar inhibition against FGFR1/2/3, RET, EGFR (including drug-resistant mutants), DDR2, and ALK, with lead compound 3m showing TGI = 66.1% in NSCLC xenograft models [3], establishing the broader scaffold class as validated for kinase polypharmacology applications.

Systematic Fluorine-Walk SAR Campaigns Exploring 3,5-Difluoro vs. 2,6-Difluoro Aryl Substitution Patterns

For medicinal chemistry groups conducting systematic fluorine-position SAR, this compound provides the 3,5-difluorophenyl geometry that contrasts with the 2,6-difluorophenyl motif found in advanced leads like PIM447 [1]. The 3,5-difluoro arrangement presents a distinct electrostatic and steric profile at the kinase hinge-binding interface, as evidenced by the differential kinase selectivity observed across the Zhu et al. pyridin-3-amine series where subtle aryl modifications produced marked shifts in FGFR vs. EGFR vs. RET selectivity [2]. This compound enables direct comparative studies against its 2,6-difluoro regioisomer and the non-fluorinated 6-phenyl-5-methylpyridin-3-amine to deconvolute the contribution of fluorine position to target engagement and selectivity.

CNS-Penetrant Kinase Inhibitor Lead Generation Leveraging Single HBD and Moderate Lipophilicity

Investigators pursuing CNS-penetrant kinase inhibitors should evaluate this compound as a starting scaffold based on its single hydrogen bond donor count (HBD = 1) and moderate lipophilicity (XLogP3 = 2.4) [1], both of which are within the favorable range for CNS MPO scoring [2]. The compound avoids the second HBD present in methanamine-containing analogs (e.g., CAS 1346691-80-2), which would increase desolvation energy during passive BBB permeation. The low TPSA (38.9 Ų) and single rotatable bond further support passive permeability potential, positioning this scaffold for CNS oncology or neurodegenerative disease applications where FGFR or VRK kinase targets have been implicated.

Custom Synthesis Starting Point for Late-Stage Functionalization via the Primary Amine Handle

The primary aromatic amine at the pyridine 3-position serves as a versatile synthetic handle for amide coupling, urea formation, reductive amination, Buchwald-Hartwig cross-coupling, and diazotization, enabling rapid diversification into focused compound libraries [1]. Compared to analogs where the amine is positioned at alternative ring locations (e.g., 5-aminopyridine regioisomers), the 3-amine position in this compound benefits from enhanced nucleophilicity due to reduced steric hindrance from the adjacent 5-methyl group compared to ortho-substituted analogs. This synthetic accessibility, combined with the pre-installed 3,5-difluorophenyl and 5-methyl pharmacophoric elements, provides procurement teams with a building block that maximizes the efficiency of SAR exploration campaigns while minimizing the number of synthetic steps required to reach probe-quality compounds.

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